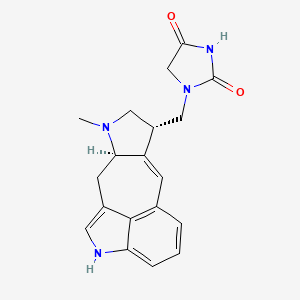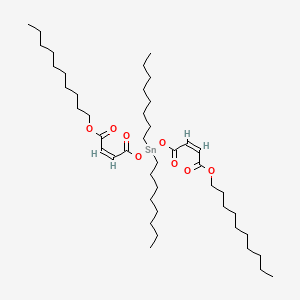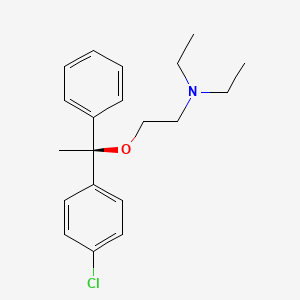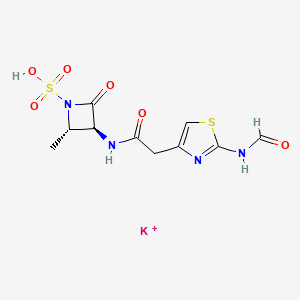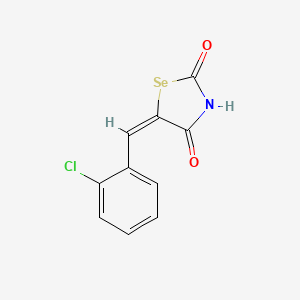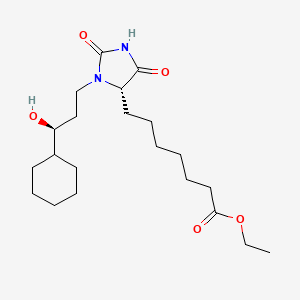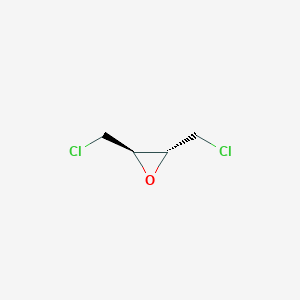
Thiopyrano(2,3-c)pyrrole, octahydro-6-((2-(3-(dimethylamino)propoxy)phenyl)acetyl)-4,4-diphenyl-, cis-(+-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiopyrano(2,3-c)pyrrole, octahydro-6-((2-(3-(dimethylamino)propoxy)phenyl)acetyl)-4,4-diphenyl-, cis-(±)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of sulfur and nitrogen atoms within their ring structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiopyrano(2,3-c)pyrrole derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrrole ring through cyclization of appropriate precursors.
Acylation: Introduction of the acetyl group via acylation reactions.
Substitution Reactions: Incorporation of the dimethylamino group through nucleophilic substitution.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Temperature Control: Precise control of reaction temperatures to favor desired products.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Thiopyrano(2,3-c)pyrrole derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of sulfur atoms to sulfoxides or sulfones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.
Applications De Recherche Scientifique
Thiopyrano(2,3-c)pyrrole derivatives have diverse applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for their potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of thiopyrano(2,3-c)pyrrole derivatives involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiopyran Derivatives: Compounds with similar sulfur-containing ring structures.
Pyrrole Derivatives: Compounds with similar nitrogen-containing ring structures.
Phenylacetyl Derivatives: Compounds with similar phenylacetyl groups.
Uniqueness
Thiopyrano(2,3-c)pyrrole derivatives are unique due to their combined sulfur and nitrogen heterocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes them valuable in various research and industrial applications.
Propriétés
Numéro CAS |
146772-42-1 |
|---|---|
Formule moléculaire |
C32H38N2O3S2 |
Poids moléculaire |
562.8 g/mol |
Nom IUPAC |
1-[(4aR,7aR)-4,4-bis(phenylsulfanyl)-2,3,4a,5,7,7a-hexahydropyrano[2,3-c]pyrrol-6-yl]-2-[2-[3-(dimethylamino)propoxy]phenyl]ethanone |
InChI |
InChI=1S/C32H38N2O3S2/c1-33(2)19-11-20-36-29-17-10-9-12-25(29)22-31(35)34-23-28-30(24-34)37-21-18-32(28,38-26-13-5-3-6-14-26)39-27-15-7-4-8-16-27/h3-10,12-17,28,30H,11,18-24H2,1-2H3/t28-,30+/m1/s1 |
Clé InChI |
NZFGUZUHHVDWRK-DGPALRBDSA-N |
SMILES isomérique |
CN(C)CCCOC1=CC=CC=C1CC(=O)N2C[C@@H]3[C@H](C2)OCCC3(SC4=CC=CC=C4)SC5=CC=CC=C5 |
SMILES canonique |
CN(C)CCCOC1=CC=CC=C1CC(=O)N2CC3C(C2)OCCC3(SC4=CC=CC=C4)SC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


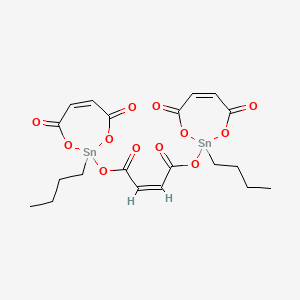
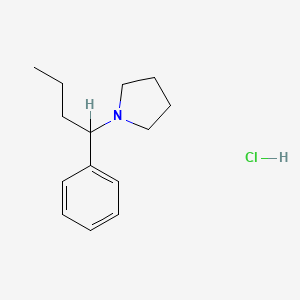
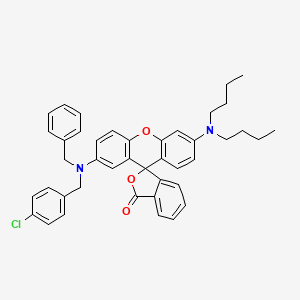
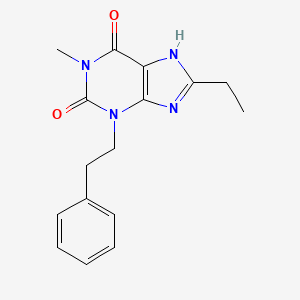
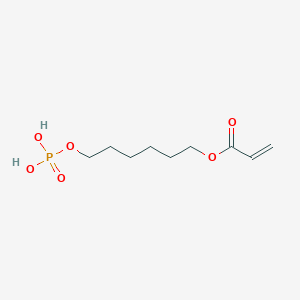
![(E)-but-2-enedioic acid;7-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12704567.png)

